molecular formula C9H12N2O3S B8490840 4-(2-methyl-2-propyl)thiazol-2-ylcarbamoylcarboxylic Acid

4-(2-methyl-2-propyl)thiazol-2-ylcarbamoylcarboxylic Acid

Cat. No. B8490840
M. Wt: 228.27 g/mol
InChI Key: AKFDQGIFVDCRIM-UHFFFAOYSA-N
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Patent
US04321372

Procedure details

Ethyl 4-(2-methyl-2-propyl)thiazol-2-ylcarbamoylcarboxylate (1.3 g., 5 mmoles) was combined with 40 ml. of water, 20 ml. of ethanol and 5 ml. of 1 N potassium carbonate and the mixture heated on a steam bath for 10 minutes. Completion of reaction was determined by tlc. The solution was stripped of ethanol and the aqueous residue clarified by filtration. The filtrate was cooled in an ice-water bath and the product (1.02 g.) precipitated by acidification with 1 N hydrochloric acid. Recrystallization from ethyl acetate provided purified 4-(2-methyl-2-propyl)thiazol-2-ylcarbamoylcarboxylic acid [0.72 g.; m.p. 198°-200° C. dec.)].
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:5]1[N:6]=[C:7]([NH:10][C:11]([C:13]([O:15]CC)=[O:14])=[O:12])[S:8][CH:9]=1)([CH3:4])[CH3:3].O.C(=O)([O-])[O-].[K+].[K+]>C(O)C>[CH3:4][C:2]([C:5]1[N:6]=[C:7]([NH:10][C:11]([C:13]([OH:15])=[O:14])=[O:12])[S:8][CH:9]=1)([CH3:1])[CH3:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
CC(C)(C)C=1N=C(SC1)NC(=O)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Completion of reaction
FILTRATION
Type
FILTRATION
Details
the aqueous residue clarified by filtration
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was cooled in an ice-water bath
CUSTOM
Type
CUSTOM
Details
the product (1.02 g.) precipitated by acidification with 1 N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate
CUSTOM
Type
CUSTOM
Details
provided
CUSTOM
Type
CUSTOM
Details
purified 4-(2-methyl-2-propyl)thiazol-2-ylcarbamoylcarboxylic acid [0.72 g

Outcomes

Product
Name
Type
Smiles
CC(C)(C)C=1N=C(SC1)NC(=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.